Tos-PEG9-t-butyl ester

Descripción general

Descripción

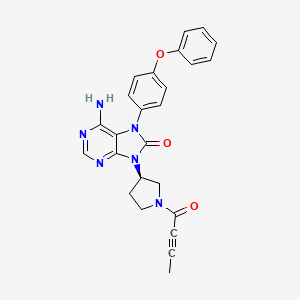

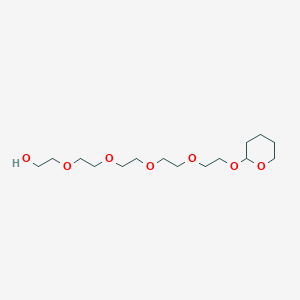

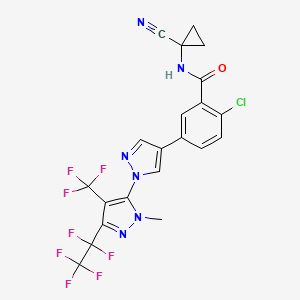

Tos-PEG9-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of this compound involves the use of a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group acts as a leaving group for nucleophilic substitution reactions .Molecular Structure Analysis

The molecular formula of this compound is C30H52O13S . It has a molecular weight of 652.8 g/mol . The functional groups present in this compound are Tosyl and t-butyl ester .Chemical Reactions Analysis

Esters, such as this compound, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is the splitting with water . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 652.8 g/mol . Its molecular formula is C30H52O13S . The compound is a PEG derivative and contains a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases its solubility in aqueous media .Aplicaciones Científicas De Investigación

1. Lithium-Sulfur Batteries

Tos-PEG9-t-butyl ester is relevant in the field of energy storage, particularly in lithium-sulfur batteries. A study by Cai et al. (2019) discusses a copolymer electrolyte with ester groups that strongly capture lithium polysulfides. This enhances the battery's discharge capacity and cycle stability.

2. Drug Delivery Systems

In the area of drug delivery, this compound derivatives are significant. Youk et al. (2005) explored a derivative that showed enhanced anticancer efficacy by inducing apoptosis more effectively than its precursors.

3. Polymer Chemistry

In polymer chemistry, this compound is used as a linker for α4 integrin inhibitors, as reported by Smith et al. (2013). This approach helps in achieving sustained levels and bioactivity of the inhibitors in vivo.

4. Biomaterials

Zhang et al. (2012) discussed the use of a this compound derivative as a biomaterial for drug delivery. Its amphiphilic structure and balance between lipophilic and hydrophilic properties make it ideal for various drug delivery systems.

5. Biodegradation Studies

This compound is also studied in the context of biodegradation. Dupret et al. (1999) explored its biodegradation by microorganisms, providing insights into environmental impacts and applications in sustainable materials.

6. Thermal/Oxidative Degradation

Investigations into the thermal and oxidative degradation of this compound derivatives are also significant. Han et al. (1997) studied the degradation of polyethylene glycol, a related compound, which is crucial for understanding the stability of these materials under various conditions.

Mecanismo De Acción

Target of Action

Tos-PEG9-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group It’s known that the tosyl group is a very good leaving group for nucleophilic substitution reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets through nucleophilic substitution reactions . The tosyl group in the compound acts as a leaving group, facilitating these reactions .

Biochemical Pathways

Given its structure and properties, it’s likely involved in reactions where a nucleophile replaces the tosyl group .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its bioavailability.

Result of Action

The compound’s ability to undergo nucleophilic substitution reactions suggests it could play a role in the formation or modification of molecular structures .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability could vary depending on the acidity of its environment.

Safety and Hazards

In case of eye contact with Tos-PEG9-t-butyl ester, it is recommended to flush the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Direcciones Futuras

Tos-PEG9-t-butyl ester is a PEG derivative that has potential applications in various fields due to its unique properties . Its hydrophilic PEG spacer increases solubility in aqueous media, making it useful in applications that require increased solubility . The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further chemical modifications . The tosyl group is a very good leaving group for nucleophilic substitution reactions, which is a key feature in many chemical reactions .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O13S/c1-27-5-7-28(8-6-27)44(32,33)42-26-25-41-24-23-40-22-21-39-20-19-38-18-17-37-16-15-36-14-13-35-12-11-34-10-9-29(31)43-30(2,3)4/h5-8H,9-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJPVCQXNLJCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

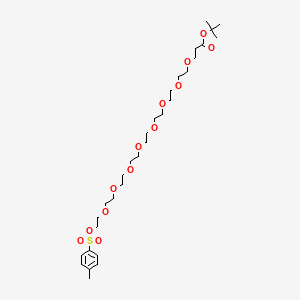

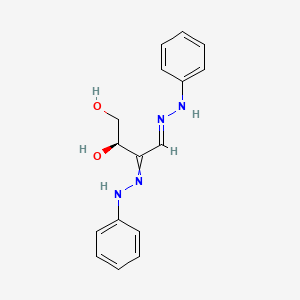

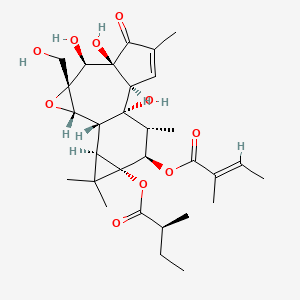

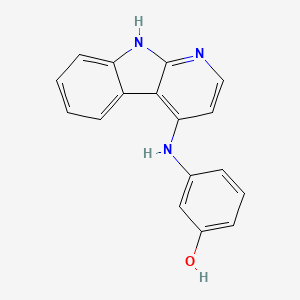

![N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine](/img/structure/B611379.png)